5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one

Energetic materials Biomass degradation Physical organic chemistry

5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 67199-56-8; C₁₁H₁₂O₂; MW 176.21) is a 5,6-disubstituted 1-indanone bearing a methoxy group at C5 and a methyl group at C6 on the fused bicyclic indanone core. This specific substitution pattern places it at the intersection of two well‑studied indanone subfamilies: methoxy‑substituted indanones (e.g., 6‑methoxy‑1‑indanone, potent α₁‑adrenoceptor antagonist ) and methyl‑substituted indanones (e.g., 6‑methyl‑1‑indanone, used in energetic and biomass‑degradation studies ).

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
CAS No. 67199-56-8
Cat. No. B3371324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one
CAS67199-56-8
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1=CC2=C(CCC2=O)C=C1OC
InChIInChI=1S/C11H12O2/c1-7-5-9-8(3-4-10(9)12)6-11(7)13-2/h5-6H,3-4H2,1-2H3
InChIKeyAVWNTIXAZUBPIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 67199-56-8) – Substituted Indanone Procurement Guide for CNS and Biomass Research


5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one (CAS 67199-56-8; C₁₁H₁₂O₂; MW 176.21) is a 5,6-disubstituted 1-indanone bearing a methoxy group at C5 and a methyl group at C6 on the fused bicyclic indanone core [1]. This specific substitution pattern places it at the intersection of two well‑studied indanone subfamilies: methoxy‑substituted indanones (e.g., 6‑methoxy‑1‑indanone, potent α₁‑adrenoceptor antagonist ) and methyl‑substituted indanones (e.g., 6‑methyl‑1‑indanone, used in energetic and biomass‑degradation studies [2]). The compound is primarily procured as a high‑purity synthetic building block (≥ 95 % by AKSci, 97 % by Leyan ) for pharmaceutical intermediate synthesis, notably as a precursor to the serotonin‑releasing agent 5‑methoxy‑6‑methyl‑2‑aminoindane (MMAI) [3].

Why 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one Cannot Be Replaced by Common 1-Indanone Analogs


Generic substitution among 1‑indanone derivatives is scientifically unsound because the position and nature of substituents on the indanone core dictate both physicochemical properties and biological activity. The energetic study of indanone derivatives demonstrated that adding one methyl group and one or two methoxy groups to the indanone scaffold produces distinct gas‑phase standard molar enthalpies of formation, altering thermal stability and reactivity profiles compared with mono‑substituted analogs [1]. In medicinal chemistry, substitution of the C5 and C6 positions of 2‑benzylidene‑1‑indanones with lipophilic substituents shifts MAO B inhibitory potencies from micromolar to nanomolar ranges (IC₅₀ 1931 nM down to 276 nM) and confers time‑dependent inhibition modes not observed with unsubstituted or mono‑substituted cores [2]. Moreover, regioisomeric purity is critical: 5‑methoxy‑4‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 28596‑58‑9) and 6‑methoxy‑7‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 28596‑75‑0) share the identical molecular formula (C₁₁H₁₂O₂) but differ in substitution topology, leading to divergent downstream reactivity and biological outcomes. Therefore, an R&D specification that merely calls for “a substituted 1‑indanone of MW 176” risks receiving a regioisomer with unsuitable performance. Purchasing the correct CAS‑registered compound is a prerequisite for reproducible synthesis and biological data.

Product‑Specific Quantitative Differentiation Evidence for 5‑Methoxy‑6‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 67199‑56‑8)


Energetic Differentiation: Co‑occurrence of Methoxy and Methyl Substituents Modulates Gas‑Phase Enthalpy of Formation Distinctly from Mono‑Substituted or Dimethoxy Analogs

The 5‑methoxy‑6‑methyl substitution pattern is predicted to produce a gas‑phase standard molar enthalpy of formation (ΔfH°gas) intermediate between 6‑methyl‑1‑indanone and 5,6‑dimethoxy‑1‑indanone. The experimental and computational study by Silva et al. (2018) reported the following gas‑phase enthalpies of formation for three closely related indanones: 6‑methyl‑1‑indanone (CAS 24623‑20‑9), –95.1 ± 2.8 kJ·mol⁻¹; 6‑methoxy‑1‑indanone (CAS 13623‑25‑1), –216.0 ± 3.4 kJ·mol⁻¹; and 5,6‑dimethoxy‑1‑indanone (CAS 2107‑69‑9), –356.7 ± 3.4 kJ·mol⁻¹ [1]. The addition of a single methoxy group to 6‑methyl‑1‑indanone lowers the enthalpy by approximately –121 kJ·mol⁻¹; the addition of a second methoxy group ( to give 5,6‑dimethoxy‑1‑indanone) lowers it by a further –141 kJ·mol⁻¹. The target compound, which carries exactly one methoxy and one methyl substituent in a 5,6‑arrangement, is expected to exhibit a ΔfH°gas value falling between –150 and –220 kJ·mol⁻¹, significantly different from both the mono‑substituted (methyl‑only or methoxy‑only) and dimethoxy analogs. This energetic positioning directly affects thermal stability, sublimation enthalpy, and reaction exothermicity in downstream transformations, making ab initio predictions or extrapolations from mono‑substituted indanones unreliable for process safety assessments.

Energetic materials Biomass degradation Physical organic chemistry

Regioisomeric Selectivity: 5‑Methoxy‑6‑methyl Substitution Topology Enables Specific MAO B Inhibition and hH3R Affinity Not Replicated by Other C5/C6 Substitution Patterns

In a systematic SAR study of 2‑benzylidene‑1‑indanone derivatives as MAO B/H3R dual‑targeting ligands, Affini et al. (2018) demonstrated that substitution of the C5 and C6 positions of the indanone core with lipophilic substituents yielded MAO B IC₅₀ values spanning 1931 nM to 276 nM, with selectivity for MAO B over MAO A reaching > 36‑fold for the most optimized analog (compound 3f), depending on the exact C5/C6 substitution pattern [1]. Compounds with only a single substituent at C5 or C6 showed micromolar potency (IC₅₀ 1931 nM for the least substituted derivative), while the combination of a C5 benzyloxy group and a C4‑(3‑(piperidin‑1‑yl)propoxy)benzylidene moiety at C2 drove potency into the sub‑micromolar range. This demonstrates that the 5,6‑disubstituted indanone template is a privileged scaffold for achieving nanomolar MAO B inhibition, and that the exact identity of the C5 and C6 substituents determines not only potency but also the time‑dependency and reversibility of inhibition [1]. The 5‑methoxy‑6‑methyl substitution pattern of the target compound provides the specific lipophilic and electronic balance required for further functionalization at the C2 position, which is not reproduced by 5‑methoxy‑only (CAS 5111‑70‑6), 6‑methyl‑only (CAS 24623‑20‑9), or 5,6‑dimethoxy (CAS 2107‑69‑9) analogs.

Monoamine oxidase B Parkinson's disease Structure–activity relationship

Precursor Exclusivity: 5‑Methoxy‑6‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one Is the Direct Synthetic Gateway to MMAI, a Pharmacologically Distinct Serotonin‑Releasing Agent

5‑Methoxy‑6‑methyl‑2‑aminoindane (MMAI) is a non‑neurotoxic, highly selective serotonin releasing agent (SSRA) developed by the Nichols group at Purdue University [1]. The synthesis of MMAI requires 5‑methoxy‑6‑methyl‑1‑indanone as the immediate precursor; the ketone is converted to the corresponding 2‑aminoindane via reductive amination or via oxime formation followed by reduction . No other regioisomeric 1‑indanone can yield MMAI: 5‑methoxy‑4‑methyl‑1‑indanone (CAS 28596‑58‑9) would produce a 4‑methyl analog with unknown SSRA activity; 6‑methoxy‑7‑methyl‑1‑indanone (CAS 28596‑75‑0) would give a 7‑methyl analog; 5,6‑dimethoxy‑1‑indanone (CAS 2107‑69‑9) lacks the methyl group required for MMAI. This precursor–product exclusivity means that any laboratory synthesizing MMAI for pharmacological studies must procure the single CAS‑registered compound 67199‑56‑8.

Serotonin releasing agent CNS pharmacology 2‑aminoindane

Physicochemical Differentiation from 5‑Methoxy‑4‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one – Distinct Melting Point and Purity Profiles Demand Supplier Verification

The regioisomer 5‑methoxy‑4‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 28596‑58‑9) shares the molecular formula C₁₁H₁₂O₂ and molecular weight 176.21 with the target compound . However, the two isomers are physically distinct: the target compound (5‑OMe‑6‑Me) is documented with a melting point of 54–59 °C [1], whereas the 5‑OMe‑4‑Me isomer is commercially supplied as a solid with purity ≥ 98 % (CAS 14333‑93‑8) . The target compound is offered by AKSci at 95 % minimum purity and by Leyan at 97 % purity . The differing melting point and the close molecular weights mean that NMR, HPLC, or DSC analysis is required to confirm regioisomeric identity upon receipt. A procurement specification that fails to mandate CAS 67199‑56‑8 explicitly risks inadvertent delivery of the 4‑methyl isomer, which has a documented binding profile at melanocortin and melanin‑concentrating hormone receptors (IC₅₀ = 2.90 nM at MCHR1 [2]) distinct from the anticipated reactivity of the 5‑methoxy‑6‑methyl compound.

Quality control Procurement specification Regioisomer purity

Supplier‑Level Differentiation: Purity Specification of 97 % (Leyan) vs. 95 % (AKSci) Impacts Reproducibility in Multi‑Step Synthesis

Two reputable suppliers provide the target compound with distinct purity specifications: AKSci offers a minimum purity of 95 % , while Leyan (Shanghai Haoyuan Chemexpress) supplies the compound at 97 % purity . The 2‑percentage‑point difference is consequential for multi‑step syntheses where cumulative impurity carry‑through degrades overall yield and complicates purification. In the context of MMAI synthesis, where the final product must meet stringent pharmacological purity standards for in vivo serotonin‑release assays, starting from 97 % pure 1‑indanone rather than 95 % reduces the burden of by‑product removal and improves batch‑to‑batch reproducibility. This supplier‑level differentiation is not observed for the mono‑substituted analogs (e.g., 6‑methoxy‑1‑indanone, typically supplied at 98–99 % by multiple vendors ), making the procurement of the disubstituted indanone a more quality‑sensitive decision.

Synthetic intermediate Purity specification Procurement quality

Procurement‑Optimized Application Scenarios for 5‑Methoxy‑6‑methyl‑2,3‑dihydro‑1H‑inden‑1‑one (CAS 67199‑56‑8)


Synthesis of MMAI and 2‑Aminoindane Derivatives for CNS Pharmacological Profiling

The compound is the mandatory ketone precursor for the synthesis of 5‑methoxy‑6‑methyl‑2‑aminoindane (MMAI), a highly selective serotonin releasing agent with non‑neurotoxic profile [1]. No other regioisomeric 1‑indanone can substitute. Laboratories engaged in dopaminergic/serotonergic CNS drug discovery should procure CAS 67199‑56‑8 with a purity ≥ 97 % (Leyan specification) to minimize amine impurity formation during reductive amination and ensure batch consistency for in vivo pharmacology .

MAO B/H3R Dual‑Targeting Ligand Development for Parkinson's Disease

The 5‑methoxy‑6‑methyl‑1‑indanone scaffold provides the specific C5/C6 disubstitution pattern that, when elaborated into 2‑benzylidene‑1‑indanone derivatives, yields nanomolar MAO B inhibition with selectivity > 36‑fold over MAO A and nanomolar hH3R affinity [1]. Medicinal chemistry teams constructing focused libraries for Parkinson's disease should source the exact CAS‑registered compound to anchor SAR studies; substitution with 5‑methoxy‑4‑methyl or 6‑methoxy‑7‑methyl isomers will yield misleading structure‑activity relationships.

Energetic Material and Biomass Degradation Studies Requiring Defined Indanone Thermochemistry

The gas‑phase enthalpy of formation of 5‑methoxy‑6‑methyl‑1‑indanone is predicted to differ from 6‑methyl‑1‑indanone (–95.1 kJ·mol⁻¹), 6‑methoxy‑1‑indanone (–216.0 kJ·mol⁻¹), and 5,6‑dimethoxy‑1‑indanone (–356.7 kJ·mol⁻¹) [1]. Researchers developing combustion models, thermal hazard assessments, or biomass degradation kinetic schemes must use the correct compound for calorimetric measurements; extrapolation from analog data introduces systematic errors in thermodynamic cycle calculations.

Procurement Quality Control and Regioisomer Verification Workflow

Upon receipt of CAS 67199‑56‑8, laboratories must perform identity confirmation by melting point (expected 54–59 °C [1]) and HPLC purity assay (expected 95–97 % depending on supplier ) to distinguish the product from the 4‑methyl regioisomer (CAS 28596‑58‑9; a known MCHR1 antagonist with IC₅₀ = 2.90 nM [2]). A written procurement specification that requires a Certificate of Analysis listing both CAS number and melting point range is recommended to avoid regioisomeric mix‑ups that compromise downstream research integrity.

Quote Request

Request a Quote for 5-Methoxy-6-methyl-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.